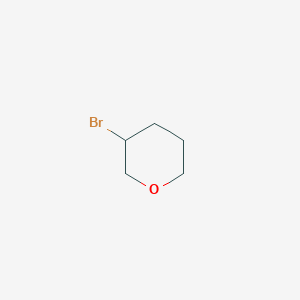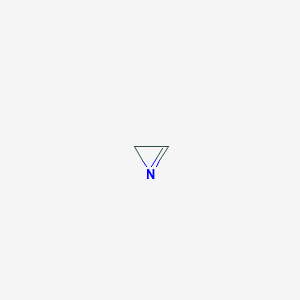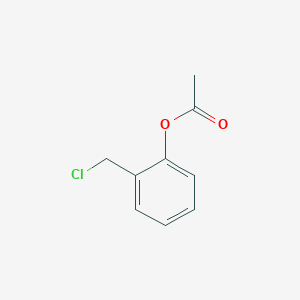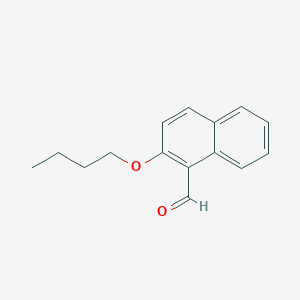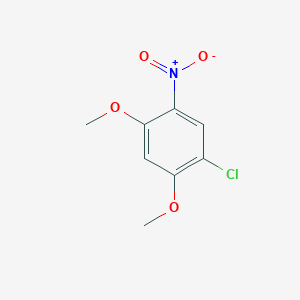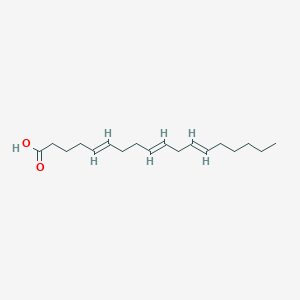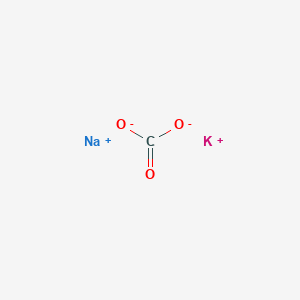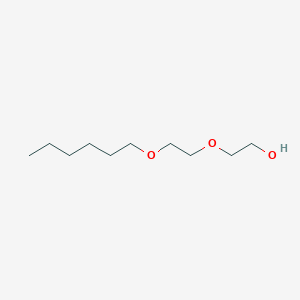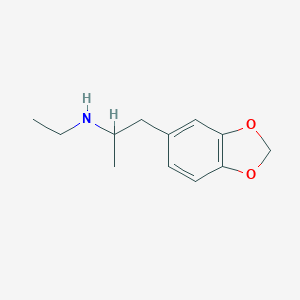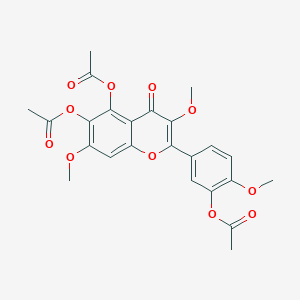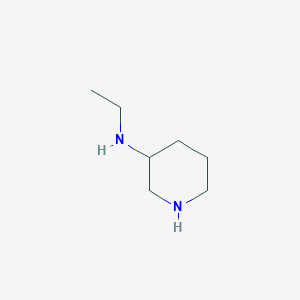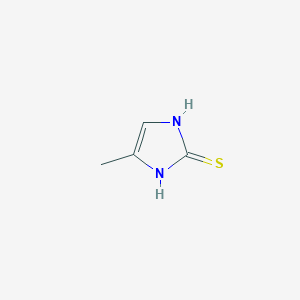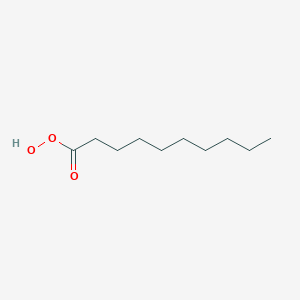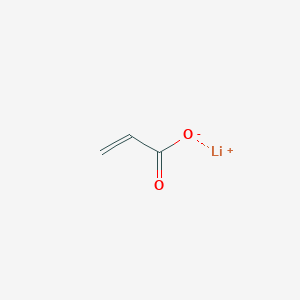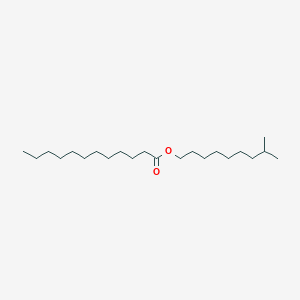
Isodecyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isodecyl laurate is a fatty acid ester that is commonly used in the cosmetics and personal care industry due to its emollient and moisturizing properties. It is a clear, colorless liquid that is soluble in most organic solvents. Isodecyl laurate is a non-ionic surfactant that is derived from lauric acid, a medium-chain fatty acid found in coconut oil and palm kernel oil. In recent years, isodecyl laurate has gained significant attention from the scientific community due to its potential applications in various fields such as drug delivery, food packaging, and agriculture.
Wirkmechanismus
Isodecyl laurate works by forming a protective barrier on the skin, which helps to prevent moisture loss and maintain skin hydration. It also has emulsifying properties, which allows it to mix with water and oil-based ingredients, making it an ideal ingredient in many cosmetic formulations.
Biochemische Und Physiologische Effekte
Studies have shown that isodecyl laurate has a low toxicity profile and is well-tolerated by the skin. It has been shown to improve skin hydration and reduce transepidermal water loss, which can help to improve the overall health and appearance of the skin. Isodecyl laurate has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory skin conditions such as acne and eczema.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isodecyl laurate in lab experiments is its low toxicity profile and high solubility in organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using isodecyl laurate is its limited water solubility, which may make it difficult to use in aqueous-based formulations.
Zukünftige Richtungen
There are several potential future directions for research on isodecyl laurate. One area of interest is its potential use in food packaging as a natural preservative. Isodecyl laurate has been shown to have antimicrobial properties, which may make it a viable alternative to synthetic preservatives. Another area of interest is its potential use in agriculture as a natural pesticide. Isodecyl laurate has been found to be effective against various insect pests, which may make it a more sustainable option compared to traditional chemical pesticides.
Conclusion:
In conclusion, isodecyl laurate is a versatile fatty acid ester that has potential applications in various fields. Its low toxicity profile, emollient properties, and antimicrobial activity make it an attractive ingredient in many cosmetic and pharmaceutical formulations. Further research on its potential use in food packaging and agriculture may lead to the development of more sustainable and eco-friendly products.
Synthesemethoden
Isodecyl laurate can be synthesized by the esterification of lauric acid with isodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of around 100-120°C under reflux conditions for several hours. The resulting product is then purified by distillation or chromatography to obtain pure isodecyl laurate.
Wissenschaftliche Forschungsanwendungen
Isodecyl laurate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as a drug delivery vehicle due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Isodecyl laurate has also been investigated for its antimicrobial properties and has shown promising results against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
14779-93-2 |
|---|---|
Produktname |
Isodecyl laurate |
Molekularformel |
C22H44O2 |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
8-methylnonyl dodecanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-13-16-19-22(23)24-20-17-14-11-12-15-18-21(2)3/h21H,4-20H2,1-3H3 |
InChI-Schlüssel |
UOFXSBOAZYCBAV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Andere CAS-Nummern |
94247-10-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



